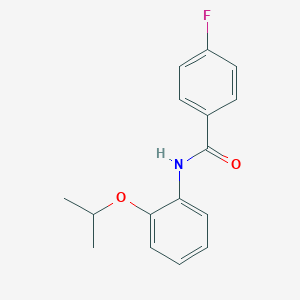

4-fluoro-N-(2-isopropoxyphenyl)benzamide

Description

4-Fluoro-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl group and a 2-isopropoxyphenyl moiety attached to the amide nitrogen. The structural flexibility of benzamides allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. This article compares 4-fluoro-N-(2-isopropoxyphenyl)benzamide with structurally related compounds, focusing on synthesis, spectral data, crystallography, and bioactivity.

Properties

Molecular Formula |

C16H16FNO2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

4-fluoro-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |

InChI Key |

DOFVLRGWEHRTQB-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

4-Fluoro-N-(4-Fluorophenyl)Benzamide

- Structure : Differs in the substituent position; the amide nitrogen is linked to a 4-fluorophenyl group instead of 2-isopropoxyphenyl.

- Silylation studies using N,O-bis(trimethylsilyl) acetamide (BSA) revealed trans/cis isomerism in silylated derivatives, highlighting reactivity differences .

4-Fluoro-N-(2-Methoxyphenyl)-2-Methylbenzamide

- Structure : Features a 2-methoxy substituent and an additional methyl group on the benzamide ring.

- Impact : The methoxy group’s electron-donating nature may increase solubility, while steric hindrance from the methyl group could affect binding interactions. Safety data indicate moderate handling risks, suggesting substituents influence toxicity profiles .

2-Isopropoxy-N-[4-(4-Morpholinylsulfonyl)Phenyl]Benzamide

- Structure : Retains the 2-isopropoxy group but attaches it to the benzamide’s benzene ring instead of the amide-linked phenyl group.

- This contrasts with the target compound’s simpler substitution pattern, which may favor metabolic stability .

Spectral Data

- IR Spectroscopy :

- NMR :

Crystallographic and Computational Insights

4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide

- Crystal Structure: Monoclinic space group P21/n with lattice parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å. Hydrogen bonding (N–H···O, O–H···O) forms a 3D framework, enhancing thermal stability .

- DFT Analysis : HOMO-LUMO energy gaps (~4.3 eV) suggest moderate reactivity, correlating with observed pharmacological activities .

Comparison with Halogenated Analogs

- 4-Chloro-N-(2,6-Dichlorophenyl)Benzamide : Crystallographic studies reveal planar benzamide cores and halogen-dependent packing motifs, contrasting with fluorine’s smaller size and weaker intermolecular interactions .

Anti-Inflammatory and Anticancer Potential

- 4-Fluoro-N-Indan-2-yl Benzamide : Shows efficacy in cardiovascular diseases (e.g., hypertension, angina) due to structural rigidity from the indan group .

- 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide : Exhibits anti-inflammatory and anticancer properties attributed to isoindoline and benzamide moieties .

EGFR Inhibition

- 4-Fluoro-N-(4-(3-(Trifluoromethyl)Phenoxy)Pyrimidin-5-yl)Benzamide: A potent EGFR inhibitor, highlighting the role of fluorine in enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.